molecular formula C22H25FN2O4 B2689229 3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351590-42-5

3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2689229
CAS No.: 1351590-42-5
M. Wt: 400.45
InChI Key: ZGEXHLOEWJKDJG-UHFFFAOYSA-N
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Description

3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a 4-fluorophenyl group and a 2-(m-tolyloxy)acetamido group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of the m-tolyloxyacetamido group and the subsequent attachment to the cyclohexyl ring. Common reagents used in these reactions include acyl chlorides, amines, and carbamates under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyloxy group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds.

Scientific Research Applications

3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-methylphenyl)carbamate

Comparison: Compared to its analogs, 3-(2-(m-Tolyloxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

[3-[[2-(3-methylphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-15-4-2-6-19(12-15)28-14-21(26)24-18-5-3-7-20(13-18)29-22(27)25-17-10-8-16(23)9-11-17/h2,4,6,8-12,18,20H,3,5,7,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXHLOEWJKDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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